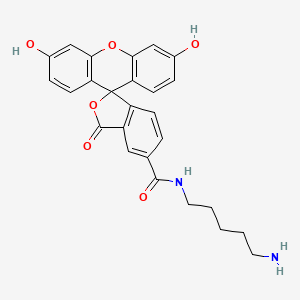
5-FAM cadaverine
Übersicht
Beschreibung
5-FAM cadaverine is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-FAM cadaverine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FAM cadaverine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for Cadaverine Production
Cadaverine, a five-carbon linear chain diamine, is a significant platform chemical with diverse applications in the chemical industry. Research has focused on the bio-based production of cadaverine from renewable resources, utilizing metabolically engineered strains of Escherichia coli. These strains are capable of overproducing cadaverine in glucose mineral salts medium by amplifying the L-lysine decarboxylase pathway and increasing the L-lysine biosynthetic pool. Such developments are essential for sustainable cadaverine production from renewable resources (Qian et al., 2011).
Enhancing pH Imaging with 5-FAM
5-Carboxyfluorescein (FAM) is a traditional pH-responsive fluorophore used in fluorescence labeling and imaging. By modifying FAM with cationic arginine-rich cell-penetrating peptides (CPPs), its optical properties can be altered, allowing for more effective pH measurement under diverse conditions. This modification also improves the water solubility, membrane permeability, and organelle-specific localization of FAM, making it a more versatile tool for intracellular pH fluctuations monitoring (Xia et al., 2019).
Biotechnological Production of Cadaverine
The production of cadaverine through biotechnological means, such as fermentation and bioconversion, has gained attention for its potential in industrial applications. Studies have focused on optimizing the direct cadaverine production from lysine using whole-cell biocatalysts and engineering strains of E. coli for enhanced productivity. Such approaches aim to increase the stability and catalytic activity of lysine decarboxylase, a key enzyme in cadaverine production, and to improve the overall efficiency and sustainability of the process (Kim et al., 2015), (Leong et al., 2020).
Cadaverine in Bio-Based Polyamides
Cadaverine-based polyamide PA 5X demonstrates environmentally friendly characteristics and exceptional performance, making it a promising material for various applications. Research has summarized recent findings on the biosynthesis, metabolism, and physiological function of cadaverine in bacteria, focusing on the regulatory mechanism of cadaverine synthesis in E. coli. Developments in the bacterial production of cadaverine, including fermentation and whole-cell bioconversion, as well as methods for the separation and purification of cadaverine, are crucial for its application in the synthesis of completely bio-based polyamides (Ma et al., 2017).
Eigenschaften
IUPAC Name |
N-(5-aminopentyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c27-10-2-1-3-11-28-24(31)15-4-7-19-18(12-15)25(32)34-26(19)20-8-5-16(29)13-22(20)33-23-14-17(30)6-9-21(23)26/h4-9,12-14,29-30H,1-3,10-11,27H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZIEQYBBRYWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-FAM cadaverine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



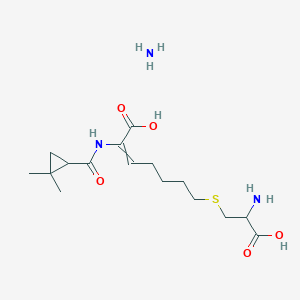
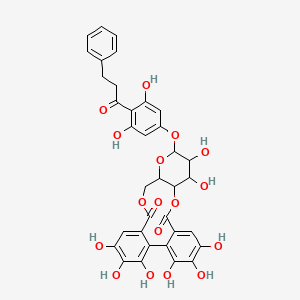

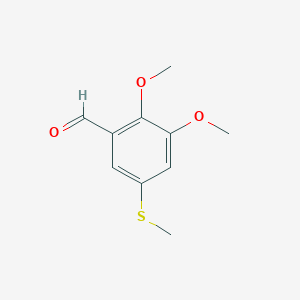
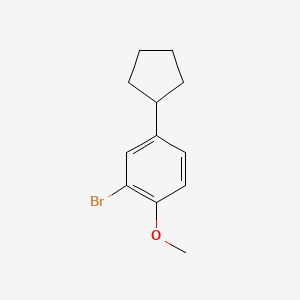
![1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249888.png)
![[6-Hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate](/img/structure/B8249910.png)
![6-hydroxy-7-methylidene-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B8249917.png)
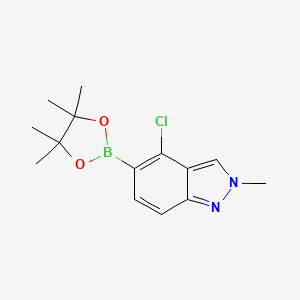
![N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide](/img/structure/B8249939.png)

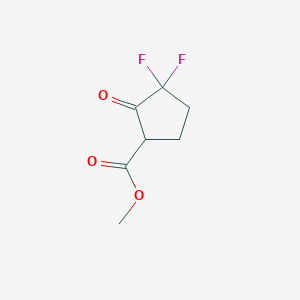
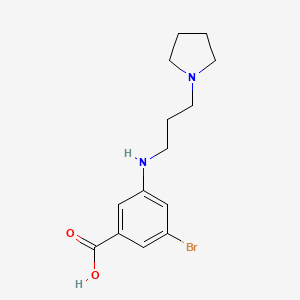
![3-Bromo-5-[3-(3,5-dimethylpyrazol-1-yl)propylamino]benzoic acid](/img/structure/B8249964.png)